H-His-AMC trifluoroacetate salt
CAS No.:
Cat. No.: VC13585735
Molecular Formula: C18H17F3N4O5
Molecular Weight: 426.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17F3N4O5 |
|---|---|
| Molecular Weight | 426.3 g/mol |
| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C16H16N4O3.C2HF3O2/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11;3-2(4,5)1(6)7/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22);(H,6,7)/t13-;/m0./s1 |
| Standard InChI Key | DICOFXDBHMODAT-ZOWNYOTGSA-N |
| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N.C(=O)(C(F)(F)F)O |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical and Structural Properties
H-His-AMC trifluoroacetate salt belongs to the class of peptide-AMC conjugates designed for real-time enzymatic activity monitoring. Its molecular formula is C₁₆H₁₆N₄O₃·C₂HF₃O₂, with a molecular weight of 426.3 g/mol (free base: 312.32 g/mol; trifluoroacetate: 114.02 g/mol) . The IUPAC name, (2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide, reflects its stereospecific L-histidine configuration and coumarin backbone .
Key Physical Properties:
The compound’s stability is pH-dependent, with optimal performance in neutral buffers (pH 7.4–8.0) . Residual trifluoroacetic acid (TFA) from synthesis may influence enzyme kinetics, necessitating purification via reverse-phase HPLC or dialysis .
Synthesis and Purification
H-His-AMC trifluoroacetate salt is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry . The process involves:
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Histidine Activation: L-Histidine is activated using carbodiimide coupling agents (e.g., DCC or DIC) to form an active ester.
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AMC Conjugation: The activated histidine reacts with 7-amino-4-methylcoumarin in the presence of TFA, which simultaneously cleaves the peptide from the resin and introduces the trifluoroacetate counterion .
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Purification: Crude product is purified via reverse-phase HPLC, yielding >95% purity confirmed by LC-MS .
Industrial-scale production employs automated systems to optimize yield and minimize batch variability, though residual TFA (0.1–1% w/w) remains a concern for enzyme inhibition .
Biological Applications
Protease Activity Assays
H-His-AMC serves as a substrate for serine proteases (e.g., caspases, tryptase) and cysteine proteases (e.g., cathepsins) . Enzymatic cleavage of the amide bond between histidine and AMC releases the fluorophore, enabling real-time quantification of protease activity . For example:
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Caspase-3 Assays: Used to study apoptosis, where caspase-3 cleaves H-His-AMC with a k<sub>cat</sub>/K<sub>M</sub> of 1.2 × 10⁴ M⁻¹s⁻¹.
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Tryptase Studies: Applied in allergy research to measure mast cell activation .
Drug Discovery
The compound facilitates high-throughput screening of protease inhibitors. In one study, H-His-AMC identified HDAC3 inhibitors with IC₅₀ values <10 nM, highlighting its role in oncology and neurodegenerative disease research .
Clinical Diagnostics
H-His-AMC-based assays detect protease biomarkers in serum samples, aiding in the diagnosis of conditions like myocardial infarction and cancer metastasis .
Comparative Analysis with Analogous Substrates
H-His-AMC’s specificity differs from related compounds:
| Substrate | Target Enzymes | k<sub>cat</sub>/K<sub>M</sub> (M⁻¹s⁻¹) |
|---|---|---|
| H-His-AMC | Caspases, tryptase | 1.2 × 10⁴ |
| H-Phe-AMC | Chymotrypsin, subtilisin | 8.5 × 10³ |
| H-Cit-AMC | Prostate-specific antigen | 5.7 × 10³ |
H-His-AMC’s imidazole side chain enhances selectivity for histidine-specific proteases, reducing cross-reactivity in complex biological samples .
Research Advancements
HDAC Activity Profiling
Recent studies using H-His-AMC substrates revealed that histone deacetylases (HDAC1–3) exhibit delactylase activity, broadening their role in epigenetic regulation . HDAC3 cleaves ε-N-lactyllysine modifications with a k<sub>cat</sub>/K<sub>M</sub> of 1.5 × 10⁵ M⁻¹s⁻¹, comparable to its deacetylase efficiency .
Fluorogenic Assay Optimization
Optimized protocols using H-His-AMC in Tris buffer (pH 8.0, 0.5 mg/mL BSA) achieved a signal-to-noise ratio >20:1, enabling detection limits of 0.1 nM protease activity .
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